molecular formula C16H16N4O3S2 B2837648 2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide CAS No. 1251549-79-7

2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide

Cat. No. B2837648
CAS RN: 1251549-79-7
M. Wt: 376.45
InChI Key: GXBWAKOUKQAXIX-UHFFFAOYSA-N
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Description

2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of complex heterocyclic compounds, such as thiazines and pyridazinones, highlighting their chemical versatility and potential for creating novel therapeutic agents. For example, studies on the synthesis of thiazinoquinolines and their structural analysis show the intricate processes involved in crafting these molecules, which are foundational for further pharmaceutical applications (Townsend & Jackson, 2003).

Biological Activity and Applications

Compounds related to the queried chemical have been investigated for their biological activities, including antimicrobial and antimalarial properties. For instance, certain sulfonamide derivatives have been evaluated for their in vitro antimalarial activity, showcasing the potential of such compounds in treating infectious diseases (Fahim & Ismael, 2021). Additionally, novel thiazole and pyrazole derivatives bearing a sulfonamide moiety have been synthesized and tested for antimicrobial efficacy, further emphasizing the relevance of these heterocycles in developing new antimicrobial agents (Darwish et al., 2014).

Antioxidant Properties

Amidomethane sulfonyl-linked bis heterocycles have been prepared and evaluated for their antioxidant activity, highlighting the potential therapeutic benefits of such compounds in combating oxidative stress (Talapuru et al., 2014).

Drug Development and Medicinal Chemistry

The exploration of heterocyclic compounds extends into drug development, with research focusing on the design, synthesis, and pharmacological evaluation of novel compounds for potential therapeutic applications. Studies on dual inhibitors of key enzymes and receptors, such as PI3K/mTOR inhibitors, illustrate the importance of heterocyclic chemistry in creating more effective and selective therapeutic agents (Stec et al., 2011).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .

properties

IUPAC Name

2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-19-14(22)9-25-12-7-17-20(16(23)15(12)19)8-13(21)18-10-4-3-5-11(6-10)24-2/h3-7H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBWAKOUKQAXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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